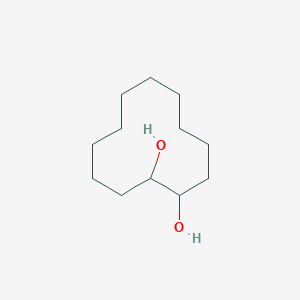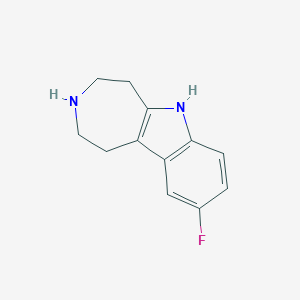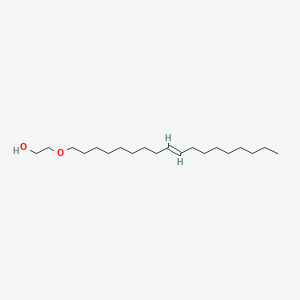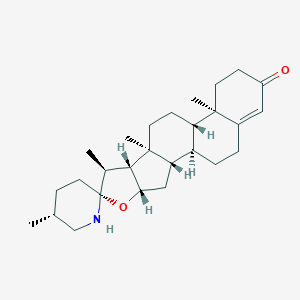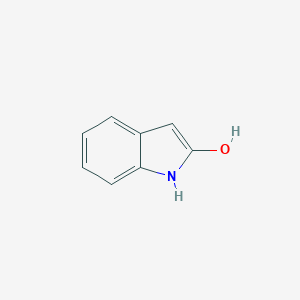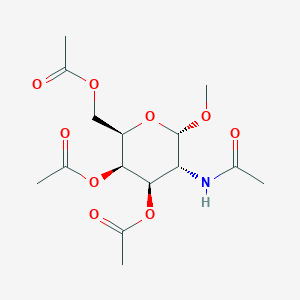
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate, commonly known as Methyl-α-D-galactopyranoside, is a chemical compound that is widely used in scientific research. It is a derivative of galactose, a monosaccharide sugar that is found in milk and dairy products. Methyl-α-D-galactopyranoside has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
Methyl-α-D-galactopyranoside acts as a competitive inhibitor of galactose transporters in cells. It competes with galactose for binding to the transporters, thereby reducing the uptake of galactose into the cells. This mechanism of action has been extensively studied in bacterial chemotaxis, where Methyl-α-D-galactopyranoside is used as a chemoattractant to attract bacteria towards the source of galactose.
Effets Biochimiques Et Physiologiques
Methyl-α-D-galactopyranoside has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to reduce the expression of certain genes involved in carbohydrate metabolism in bacteria. In addition, Methyl-α-D-galactopyranoside has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl-α-D-galactopyranoside in lab experiments is its availability and low cost. It is also stable and easy to handle. However, one of the limitations of using Methyl-α-D-galactopyranoside is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Methyl-α-D-galactopyranoside. One area of research is the development of new methods for the synthesis of Methyl-α-D-galactopyranoside that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of Methyl-α-D-galactopyranoside in different cell types and organisms. Finally, the potential therapeutic applications of Methyl-α-D-galactopyranoside, such as its anti-inflammatory and anti-tumor properties, warrant further investigation.
Conclusion:
In conclusion, Methyl-α-D-galactopyranoside is a widely used chemical compound in scientific research. It has several biochemical and physiological effects, and its mechanism of action has been extensively studied. While it has some limitations in lab experiments, its availability and low cost make it a valuable tool for researchers. Further research is needed to fully understand the potential therapeutic applications of Methyl-α-D-galactopyranoside.
Méthodes De Synthèse
Methyl-α-D-galactopyranoside can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of galactose with acetic anhydride and acetic acid in the presence of a catalyst. The enzymatic synthesis involves the use of enzymes such as galactosidases and transglycosidases to catalyze the conversion of galactose to Methyl-α-D-galactopyranoside.
Applications De Recherche Scientifique
Methyl-α-D-galactopyranoside has a wide range of scientific research applications, including the study of carbohydrate metabolism, enzyme kinetics, and bacterial chemotaxis. It is also used as a substrate for the detection of galactosidase activity in bacteria and yeast.
Propriétés
Numéro CAS |
17296-10-5 |
|---|---|
Nom du produit |
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate |
Formule moléculaire |
C15H23NO9 |
Poids moléculaire |
361.34 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H23NO9/c1-7(17)16-12-14(24-10(4)20)13(23-9(3)19)11(6-22-8(2)18)25-15(12)21-5/h11-15H,6H2,1-5H3,(H,16,17)/t11-,12-,13+,14-,15+/m1/s1 |
Clé InChI |
BKJUFVXNIJMMKO-QMIVOQANSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C |
Synonymes |
Methyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-triacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)


![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)
